molecular formula C21H37N3O2 B1666174 Benzamide, 5-amino-N-(2-(diethylamino)ethyl)-2-(octyloxy)- CAS No. 13738-15-3

Benzamide, 5-amino-N-(2-(diethylamino)ethyl)-2-(octyloxy)-

Cat. No. B1666174
CAS RN: 13738-15-3
M. Wt: 363.5 g/mol
InChI Key: VVBBHRDHFVMTKJ-UHFFFAOYSA-N
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Description

Benzamide, 5-amino-N-(2-(diethylamino)ethyl)-2-(octyloxy)- is a bioactive chemical.

Scientific Research Applications

  • Neuroleptic Activity

    • Benzamides, including derivatives similar to 5-amino-N-(2-(diethylamino)ethyl)-2-(octyloxy) benzamide, have been synthesized as potential neuroleptics. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity. Such compounds could be potent drugs with fewer side effects for treating psychosis (Iwanami et al., 1981).
  • Antiarrhythmic Activity

    • Benzamides with heterocyclic amide side chains, related to 5-amino-N-(2-(diethylamino)ethyl)-2-(octyloxy) benzamide, have shown oral antiarrhythmic activity in mice. The most potent compounds in this category are derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide. This highlights their potential use in clinical trials for treating arrhythmias (Banitt et al., 1977).
  • NO Production Inhibition

    • New benzamide derivatives have shown potential in inhibiting nitric oxide (NO) production in microglia cells. This suggests their application in conditions where NO production needs to be regulated (Kim et al., 2009).
  • Antiviral Activity Against Avian Influenza

    • Novel benzamide-based compounds, related to 5-amino-N-(2-(diethylamino)ethyl)-2-(octyloxy) benzamide, have been synthesized and tested for their anti-influenza A virus (H5N1) activity. These compounds have shown significant antiviral activities against bird flu influenza (Hebishy et al., 2020).
  • Melanotropic Carrier for Radioisotopes and Metals

    • Benzamide derivatives have been used in imaging melanoma and melanoma metastases due to their neurotropic characteristic. They have been explored for use as radiotracers and in magnetic resonance imaging, indicating their application in molecular imaging and targeted drug delivery (Oltmanns et al., 2009).
  • Antimicrobial and Antioxidant Activities

    • Benzamide compounds have shown antimicrobial activities and compound-specific antioxidant activity. This suggests their potential use in the development of antimicrobial and antioxidant agents (Yang et al., 2015).
  • Synthesis of Fluorescent Derivatives

    • Synthesis of novel fluorescent derivatives of benzamides, including those related to 5-amino-N-(2-(diethylamino)ethyl)-2-(octyloxy) benzamide, has been explored. These compounds show potential in photo-physical applications due to their excited state intra-molecular proton transfer pathway (Padalkar et al., 2011).
  • Anticonvulsant Activity

    • Benzamide derivatives have demonstrated anticonvulsant activity, suggesting their potential use in treating seizures and related disorders (Lambert et al., 1995).
  • Antifungal Agents

    • New benzamide derivatives have been synthesized for potential use as antifungal agents. Their activity against various fungal species indicates their application in antifungal therapies (Narayana et al., 2004).
  • Antispasmodic and Antihypoxic Properties

    • Benzamides, including related compounds, have shown antispasmodic and antihypoxic properties, suggesting their use in conditions requiring the management of spasms and hypoxia (Bakibaev et al., 1994).

properties

CAS RN

13738-15-3

Product Name

Benzamide, 5-amino-N-(2-(diethylamino)ethyl)-2-(octyloxy)-

Molecular Formula

C21H37N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

5-amino-N-[2-(diethylamino)ethyl]-2-octoxybenzamide

InChI

InChI=1S/C21H37N3O2/c1-4-7-8-9-10-11-16-26-20-13-12-18(22)17-19(20)21(25)23-14-15-24(5-2)6-3/h12-13,17H,4-11,14-16,22H2,1-3H3,(H,23,25)

InChI Key

VVBBHRDHFVMTKJ-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)NCCN(CC)CC

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)NCCN(CC)CC

Appearance

Solid powder

Other CAS RN

13738-15-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzamide, 5-amino-N-(2-(diethylamino)ethyl)-2-(octyloxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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